
1-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinazoline-2,4(1H,3H)-dione, which is a scaffold known to be useful in obtaining selective Gly/NMDA and AMPA receptor antagonists. The structure of the compound suggests that it may have potential as a receptor antagonist, given the activity of similar compounds on Gly/NMDA, AMPA, and KA receptors .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives typically involves modifications of known methods. For instance, 3-phenylquinazoline-2,4(1H,3H)-diones can react with phosphorus pentachloride or phosphoryl chloride to yield 2-chloroquinazoline-4(3H)-ones, which can then react with various amines to give 2-amino-derivatives. Additionally, reactions with arylmagnesium halides or alkylmagnesium halides can lead to different substituted quinazolines . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of the compound includes a quinazoline-2,4(1H,3H)-dione core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a methoxyphenyl group and a tetrahydrofuran moiety, which may influence its binding affinity and selectivity towards different receptors .
Chemical Reactions Analysis
Quinazoline-2,4(1H,3H)-dione derivatives can undergo various chemical reactions. For example, they can react with Grignard reagents to give disubstituted quinazolines. The presence of different substituents on the quinazoline core can lead to a variety of chemical behaviors and potential rearrangements, as seen in the formation of new indole and imidazolinone derivatives from related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the methoxy group and the tetrahydrofuran moiety could affect its solubility, boiling point, and stability. The quinazoline core may contribute to the compound's ability to participate in hydrogen bonding and π-π interactions, which are important for receptor binding .
Applications De Recherche Scientifique
Spectral Characterization and Quantum-Mechanical Modeling
Research on esters with the imidazoquinazoline ring has provided spectral characterization and insights based on quantum-mechanical modeling. Such studies involve detailed analyses using IR, 1H and 13C-NMR, UV spectroscopy, and X-ray crystallography to understand the molecular structure and behavior of quinazoline derivatives (Hęclik et al., 2017).
Heterocyclic Chemistry
Investigations into the orientation of cyclization in thiazolo-quinazoline systems through NMR, DFT, and X-ray diffraction have been conducted to understand the regiochemistry and structural configurations of such compounds (Gupta & Chaudhary, 2015).
Herbicidal Evaluation
Quinazoline-2,4-dione derivatives have been synthesized and evaluated for their herbicidal activity. This research direction explores novel herbicides with broad-spectrum weed control and excellent crop selectivity. The structure-activity relationship studies indicate that the quinazoline-2,4-dione motif has a significant impact on herbicide activity, offering a basis for further optimization (Wang et al., 2014).
Tubulin-Polymerization Inhibition
Studies have focused on optimizing quinazolines as inhibitors of tubulin polymerization, targeting the colchicine site. These compounds have shown significant in vitro cytotoxic activity and substantial inhibition of tubulin assembly, indicating potential applications in cancer treatment (Wang et al., 2014).
Vibrational Spectroscopic Studies
The vibrational spectroscopic analysis, along with HOMO-LUMO and NBO analysis, of quinazoline derivatives, offers insights into the molecular structure, stability, and electronic properties of potential chemotherapeutic agents (Sebastian et al., 2015).
Green Chemistry and Synthesis
Research into the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and catalytic amounts of DBU highlights sustainable chemistry approaches for synthesizing key intermediates of various drugs, showcasing the potential for eco-friendly manufacturing processes (Mizuno et al., 2007).
Propriétés
IUPAC Name |
1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-16-21(26-23(33-16)17-9-11-18(31-2)12-10-17)15-27-22-8-4-3-7-20(22)24(29)28(25(27)30)14-19-6-5-13-32-19/h3-4,7-12,19H,5-6,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWLUCHKQPTKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

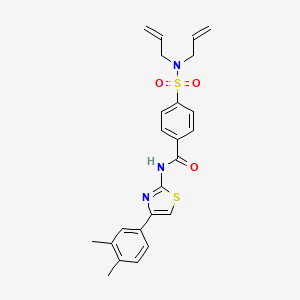
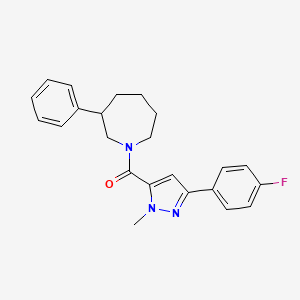


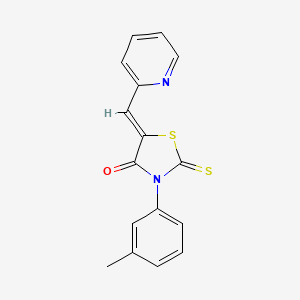
![Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2509481.png)
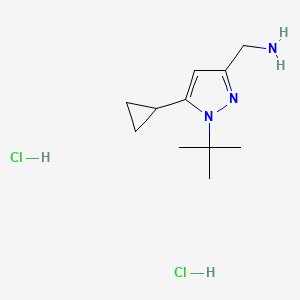
![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea](/img/structure/B2509488.png)
![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2509489.png)
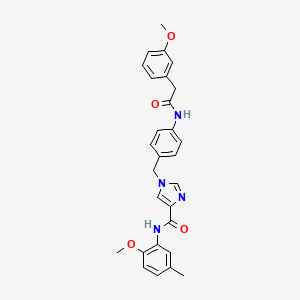


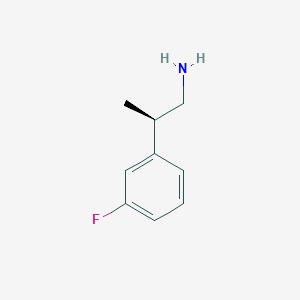
![5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2509496.png)